![molecular formula C19H27N3O3S B2722155 N-(isochroman-3-ylmethyl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034440-08-7](/img/structure/B2722155.png)
N-(isochroman-3-ylmethyl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(isochroman-3-ylmethyl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide, also known as TAK-915, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. TAK-915 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), which is responsible for regulating the levels of glycine in the brain. Glycine is an important neurotransmitter that is involved in various physiological and pathological processes in the brain, including synaptic plasticity, learning, memory, and neuroinflammation.
Wissenschaftliche Forschungsanwendungen
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities
N-(isochroman-3-ylmethyl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide and its derivatives have been studied for their cytotoxic activities on tumor and non-tumor cell lines. These compounds are known to have inhibitory effects on carbonic anhydrase isoenzymes (hCA I and hCA II). In particular, trimethoxy derivatives have shown selectivity in cytotoxicity assays, suggesting their potential as lead molecules for cancer treatments. Additionally, these compounds have demonstrated superior carbonic anhydrase inhibitory activity than the reference compound acetazolamide, indicating their potential in medical applications related to disorders involving carbonic anhydrases (Kucukoglu et al., 2016).
Cyclooxygenase-2 (COX-2) Inhibition
Derivatives of N-(isochroman-3-ylmethyl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide, such as celecoxib, have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). These compounds were found to be potent and selective inhibitors of COX-2, making them potential candidates for treating conditions like rheumatoid arthritis and osteoarthritis. The study of these derivatives led to the identification of celecoxib, which has advanced to clinical trials (Penning et al., 1997).
Acetylcholinesterase Inhibition and Low Cytotoxicity
Pyrazoline benzensulfonamides, which include the N-(isochroman-3-ylmethyl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide structure, have been synthesized and tested for their inhibitory potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These compounds have exhibited low cytotoxicity towards oral squamous cancer cell lines and non-tumor cells, making them good candidates for developing novel inhibitors with potential therapeutic applications (Ozmen Ozgun et al., 2019).
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,3,5-trimethyl-1-propan-2-ylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-13(2)22-15(4)19(14(3)20-22)26(23,24)21(5)11-18-10-16-8-6-7-9-17(16)12-25-18/h6-9,13,18H,10-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBPGQYXWHALDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N(C)CC2CC3=CC=CC=C3CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isochroman-3-ylmethyl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.